molecular formula C17H18F3NO2S B2945973 N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide CAS No. 866154-13-4

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2945973
CAS No.: 866154-13-4
M. Wt: 357.39
InChI Key: HMHRNUTWYIJNGJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Structurally related benzenesulfonamide compounds have demonstrated potent biological activity as anticancer agents, showing efficacy against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), lung cancer (A-549), and colorectal adenocarcinoma (Caco-2) . The mechanism of action for these analogues involves the inhibition of topoisomerase-II (Topo-II), a critical enzyme for DNA replication and cell proliferation, thereby inducing cell cycle arrest and apoptosis . Molecular docking studies confirm that these compounds bind securely within the DNA cleavage site of the Topo-II enzyme, with the sulfonamide moiety often forming key hydrogen bond interactions with amino acid residues like Gly778 . Beyond oncology, the benzenesulfonamide core is a privileged structure in drug discovery for inflammation research. Analogues have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and is implicated in conditions like Alzheimer's disease and acute myocardial infarction . These inhibitors directly interfere with the formation of the active inflammasome complex, reducing the maturation of pro-inflammatory cytokines IL-1β and IL-18 . Furthermore, structural optimization of the sulfonamide moiety is generally well-tolerated, allowing for the fine-tuning of potency, selectivity, and metabolic stability to improve drug-like properties . This makes this compound a versatile lead compound for investigating these and other biological pathways. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-N-phenyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c1-16(2,3)21(14-7-5-4-6-8-14)24(22,23)15-11-9-13(10-12-15)17(18,19)20/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHRNUTWYIJNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activity, supported by relevant data tables and research findings.

This compound has the chemical formula C17H18F3NO2SC_{17}H_{18}F_3NO_2S and is characterized by the presence of a sulfonamide group, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related sulfonamides can inhibit bacterial growth effectively. The presence of the trifluoromethyl group in this compound may enhance its antimicrobial properties through improved membrane permeability and interaction with bacterial enzymes .

Anticancer Potential

Recent investigations into similar sulfonamide derivatives suggest potential anticancer properties. For example, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models. The mechanism often involves apoptosis induction and cell cycle arrest . The ability of this compound to target specific pathways in cancer cells warrants further exploration.

Case Studies

  • Cell Proliferation Inhibition : A study on a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong inhibitory effects on cell proliferation . This suggests that this compound might exhibit similar potency.
  • Metastasis Inhibition : In vivo studies indicated that certain sulfonamide derivatives could inhibit lung metastasis in animal models, highlighting their therapeutic potential in cancer treatment .

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes involved in cellular processes. For instance, docking studies have suggested that sulfonamides can form hydrogen bonds with amino acid residues in target proteins, influencing their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntimicrobial0.5
Compound BAnticancer (MDA-MB-231)0.126
Compound CMetastasis InhibitionN/A

Table 2: Interaction Parameters with Target Proteins

Compound NameTarget ProteinBinding Energy (kcal/mol)Interaction Type
This compound6jp5-7.5Hydrogen bonding
4-(2-Aminoethyl)benzene sulfonamide6jp5-8.0Hydrogen bonding

Chemical Reactions Analysis

Hydrolysis and Acid-Catalyzed Decomposition

Under strong acidic conditions, this sulfonamide undergoes hydrolysis or decomposition pathways:

ConditionsReagentsProductsKey Observations
Concentrated H₂SO₄, 22–24°CH₂O (aqueous workup)4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid Hydrolysis of the sulfonamide group to sulfonic acid occurs, accompanied by desulfonation to yield 1-(tert-butyl)-3,5-dimethylbenzene .
94% H₂SO₄, 160°CNone1,2-bis(4-(tert-butyl)-2,6-dimethylphenyl)disulfane Prolonged heating induces cleavage of the sulfonamide bond, forming disulfides.

The tert-butyl group enhances steric hindrance, slowing hydrolysis kinetics compared to less substituted analogs .

Condensation with Carbonyl Compounds

The sulfonamide participates in acid-catalyzed condensations with glyoxal, yielding structurally complex products:

Reaction PartnersConditionsMajor ProductsYield
Glyoxal (40%)94% H₂SO₄, 22–24°C, 11 h2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide ~60% (crude)
Formaldehyde80% H₂SO₄, 2 h1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane Trace amounts

These reactions proceed via initial formation of diol intermediates, followed by 1,2-hydride shifts or transpositions .

Catalytic Functionalization

Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) catalyze tert-butyl group transfer reactions in non-polar solvents:

CatalystSolventTemperatureOutcome
HfCl₄ (3 wt%)N-methylpyrrolidone (NMP)150°CEfficient tert-butyl transfer to benzenesulfonamide (yield: 97.5%, purity: 98.8%) .
ZrCl₄Toluene150°CReduced yield (≤85%) due to lower catalyst activity .

This method is scalable and avoids toxic reagents, making it industrially viable .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) of related sulfonamides reveals:

ConditionObservationImplication
Heating to 300°C≤5% mass lossHigh thermal stability due to aromatic and sulfonamide groups.
Exposure to tBuOOH (oxidizing agent)No decomposition Resistance to oxidative degradation.

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

AnalogKey Structural DifferenceReactivity Difference
N-(tert-butyl)-N-phenylbenzenesulfonamideLacks CF₃ groupLower electrophilicity; reduced enzyme inhibition .
N-(4-trifluoromethylphenyl)-N-methylbenzenesulfonamideMethyl instead of tert-butylFaster hydrolysis due to reduced steric hindrance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamides with Trifluoromethyl and Alkyl/Aryl Substituents

Compound Name Substituents Yield (%) Key Properties Application/Activity Reference
N-(bis(tert-butylamino)methylene)-4-(trifluoromethyl)benzenesulfonamide (3l) Bis(tert-butylamino)methylene 69 Colorless liquid; moderate yield Intermediate in cascade reactions
N-(Adamantan-1-yl)carbamoyl)-4-(tert-butyl)benzenesulfonamide Adamantyl, tert-butyl 75–92 High thermal stability; solid form Pharmaceutical scaffold development
(R)-N-(4-cyano-4-phenylbutyl)-4-(trifluoromethyl)benzenesulfonamide (2e) 4-Cyano-4-phenylbutyl 97 93% enantiomeric excess (ee) Chiral catalyst in cyanation reactions
3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide (43) Cyclohexylamino, amino 83 Amorphous powder Ferroptosis inhibition (IC₅₀ < 1 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) enhance chemical stability but may reduce solubility.
  • Bulky substituents (e.g., tert-butyl, adamantyl) improve conformational rigidity, critical for receptor binding .
  • Chiral centers (e.g., in compound 2e) enable enantioselective catalysis, with ee values up to 93% .

Pharmacologically Active Sulfonamides

Inhibitors of COL3A1 and Cancer Metastasis
  • N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide: Designed via Baidu Wenxin’s AI model; shows >50% inhibition of COL3A1, a gene linked to cancer metastasis .
  • N-cyclopropyl-4-hydroxy-N-isobutyl-3-(trifluoromethyl)benzenesulfonamide : Demonstrated improved binding affinity due to isobutyl and cyclopropyl groups .
Ferroptosis Inhibitors
  • 4-(Cyclohexylamino)-3-((pyridin-4-ylmethyl)amino)-N-(tert-butyl)benzenesulfonamide (62): Exhibits potent ferroptosis inhibition (IC₅₀ = 0.8 µM) via dual amino substituents enhancing redox activity .

Substituent Effects on Physicochemical Properties

Substituent Type Impact Example
Trifluoromethyl (-CF₃) ↑ Lipophilicity, ↓ metabolic degradation N-Phenyl-4-(trifluoromethyl)benzenesulfonamide (4z)
tert-Butyl (-C(CH₃)₃) ↑ Steric hindrance, ↑ thermal stability 4-Bromo-N-(tert-butyl)benzenesulfonamide (m.p. 145°C)
Amino (-NH₂) ↑ Solubility, ↑ hydrogen bonding 3-Amino derivatives in ferroptosis inhibitors
Chiral Alkyl Chains Enables enantioselectivity (R)-configured sulfonamides (ee > 85%)

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the tert-butyl-phenylamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions. Key parameters include:
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

  • Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for better solubility of intermediates .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.3 in 3:7 ethyl acetate/hexane) .

    • Example Data :
ParameterValue
Yield (crude)65–75%
Yield (purified)50–60%
Purity (HPLC)≥98%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm; sulfonamide protons at δ 7.5–8.1 ppm) .
  • X-ray Crystallography : Resolve steric effects from the tert-butyl group and trifluoromethyl moiety. A typical crystal system is monoclinic (space group P21_1/c) with Z = 4 .
  • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1}; CF3_3 vibrations at 1100–1250 cm1^{-1} .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The trifluoromethyl group enhances hydrophobic interactions, while the tert-butyl group may sterically hinder binding .

  • DFT Calculations : Analyze electron-withdrawing effects of CF3_3 on sulfonamide reactivity (B3LYP/6-31G* level). HOMO-LUMO gaps correlate with stability in aqueous media .

    • Example Computational Parameters :
ParameterValue
Binding Affinity (kcal/mol)-8.2 ± 0.3
HOMO-LUMO Gap (eV)4.7

Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?

  • Methodological Answer :
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer). Degradation products (e.g., free sulfonamide) may confound results .
  • Structural Analogs : Compare activity with N-(isopropyl)- or N-(methyl)-substituted derivatives to isolate steric/electronic contributions .
  • Case Study : A 2022 study observed unexpected N,N-disulfonamide formation due to residual sulfonyl chloride; this side product was identified via LC-MS and mitigated by rigorous drying of intermediates .

Q. How does the compound’s solubility profile impact formulation for in vitro studies?

  • Methodological Answer :
  • Solubility Screening : Use DMSO for stock solutions (50 mM), but limit final DMSO concentration to <1% in cell-based assays. Aqueous solubility is pH-dependent:
SolventSolubility (mg/mL)
DMSO>50
PBS (pH 7.4)0.2
Ethanol12
  • Stability : Monitor hydrolysis in PBS over 24 hours (HPLC). Degradation <5% at 25°C, but accelerates at 37°C (15% degradation) .

Research Design Considerations

Q. What are the key considerations for designing SAR studies on this sulfonamide?

  • Methodological Answer :
  • Variable Groups : Modify the tert-butyl (e.g., isopropyl, cyclopropyl) and phenyl substituents (e.g., electron-donating/-withdrawing groups) .

  • Biological Endpoints : Prioritize assays measuring IC50_{50} against carbonic anhydrase IX (a cancer target) and logP for blood-brain barrier penetration .

    • Example SAR Data :
DerivativeIC50_{50} (nM)logP
Parent Compound1202.8
N-(isopropyl) analog952.5
4-NO2_2 substituent2203.1

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